molecular formula C29H23F3N2O6S B11052965 Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11052965
M. Wt: 584.6 g/mol
InChI Key: BYGMAEJJPWIKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of Functional Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE include:

    ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-FURYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE: Similar structure but with a furan ring instead of a thienyl ring.

    ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-PHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE: Similar structure but with a phenyl ring instead of a thienyl ring.

The uniqueness of ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H23F3N2O6S

Molecular Weight

584.6 g/mol

IUPAC Name

ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-thiophen-2-yl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate

InChI

InChI=1S/C29H23F3N2O6S/c1-2-40-28(37)26-19(23-11-6-12-41-23)14-22-25(27(26)36)18(16-7-5-8-17(13-16)34(38)39)15-24(35)33(22)21-10-4-3-9-20(21)29(30,31)32/h3-13,18-19,26H,2,14-15H2,1H3

InChI Key

BYGMAEJJPWIKOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=CC=C3C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.